molecular formula C9H6BrN3O2 B1280221 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole CAS No. 73227-97-1

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1280221
CAS No.: 73227-97-1
M. Wt: 268.07 g/mol
InChI Key: UPHRISFLZHTMTO-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the fourth position and a nitrophenyl group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials are usually 4-bromoacetophenone and 4-nitrophenylhydrazine.

  • Cyclization Reaction: : The reaction between 4-bromoacetophenone and 4-nitrophenylhydrazine leads to the formation of the pyrazole ring through a cyclization process. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.

  • Purification: : The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Reduction Reactions: : The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

  • Oxidation Reactions: : The pyrazole ring can undergo oxidation reactions, leading to the formation of pyrazole N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (copper iodide).

    Reduction Reactions: Reducing agents (hydrogen gas, sodium dithionite), catalysts (palladium on carbon).

    Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid).

Major Products Formed

    Substitution Reactions: 4-Amino-3-(4-nitrophenyl)-1H-pyrazole, 4-Thio-3-(4-nitrophenyl)-1H-pyrazole.

    Reduction Reactions: 4-Bromo-3-(4-aminophenyl)-1H-pyrazole.

    Oxidation Reactions: this compound N-oxide.

Scientific Research Applications

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential applications in drug discovery and development. It serves as a lead compound for the design of new therapeutic agents.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(4-methylphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.

    4-Bromo-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a nitro group.

    4-Bromo-3-(4-fluorophenyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of a nitro group.

Uniqueness

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more potent in biological applications compared to its analogs with different substituents.

Properties

IUPAC Name

4-bromo-5-(4-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRISFLZHTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502743
Record name 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73227-97-1
Record name 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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